molecular formula C5H12ClNO2 B1457851 (3R,5S)-piperidine-3,5-diol hydrochloride CAS No. 1375204-12-8

(3R,5S)-piperidine-3,5-diol hydrochloride

Cat. No. B1457851
M. Wt: 153.61 g/mol
InChI Key: JLMQNKGWCODIJN-JEVYUYNZSA-N
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Description

“(3R,5S)-piperidine-3,5-diol hydrochloride” is a chemical compound that belongs to the class of piperidine-derived iminosugars. It has a CAS Number of 1375204-12-8 and a molecular weight of 153.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of a compound can be described by its InChI code. The InChI code for “(3R,5S)-piperidine-3,5-diol hydrochloride” is 1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5+; . This code provides a unique representation of the compound’s molecular structure, including information about its stereochemistry.


Physical And Chemical Properties Analysis

“(3R,5S)-piperidine-3,5-diol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 153.61 . For more detailed physical and chemical properties, it would be best to refer to a trusted chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Piperidine Derivatives in Neurological Research

Piperidine derivatives, such as donepezil, a piperidine-based acetylcholinesterase inhibitor, have been extensively studied for their therapeutic potential in neurological conditions. Donepezil, for example, demonstrates efficacy in improving cognition and global function in patients with Alzheimer's disease, showcasing the significance of piperidine structures in modulating neurological pathways (Román & Rogers, 2004).

Piperidine Alkaloids and Pharmacological Diversity

Piperidine alkaloids from natural sources like Pinus and related genera exhibit a broad spectrum of pharmacological activities, suggesting the therapeutic versatility of the piperidine moiety. These compounds have found applications ranging from analgesic and anti-inflammatory to antimicrobial and neuroprotective effects (Singh et al., 2021).

Piperidine-Based Antipsychotics

Piperidine structures form the backbone of several antipsychotic drugs, highlighting their importance in psychiatric medication development. The pharmacophore of high D2 receptor affinity often includes a piperidine moiety, underlining its critical role in the therapeutic efficacy of these medications (Jůza et al., 2022).

Synthetic Applications and Drug Design

The versatile chemistry of piperidine derivatives enables their application in the synthesis of complex medicinal compounds. Piperidine and morpholine analogs, in particular, have shown a wide range of pharmaceutical applications, underscoring the synthetic utility of the piperidine scaffold in drug design (Mohammed et al., 2015).

Safety And Hazards

The safety information for “(3R,5S)-piperidine-3,5-diol hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(3S,5R)-piperidine-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-JEVYUYNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-piperidine-3,5-diol hydrochloride

CAS RN

1375204-12-8
Record name (3R,5S)-piperidine-3,5-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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